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Compound of Interest

Compound Name: 2-Butoxy-3,4-dichloropyridine

Cat. No.: B8029435

Get Quote

Executive Summary
2-Butoxy-3,4-dichloropyridine (CAS: 1881321-30-7) represents a specialized class of

halogenated pyridine scaffolds utilized in the synthesis of complex heterocyclic

pharmacophores.[1][2] Its structural value lies in its orthogonal reactivity profile: the molecule

possesses three distinct functional sites (C2-alkoxy, C3-chloro, C4-chloro) that can be

manipulated sequentially.[1] This guide details the synthesis, physicochemical properties, and

application of this intermediate, specifically focusing on its role in developing kinase inhibitors

(e.g., PI3K/mTOR pathways) where the butoxy group serves as a lipophilic anchor and the

halogenated core acts as a regioselective electrophile.

Part 1: Structural Analysis & Physicochemical
Profile[1]
The utility of 2-butoxy-3,4-dichloropyridine stems from the electronic differentiation between

its two chlorine substituents.[1]
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C2-Butoxy Group: Acts as an electron-donating group (EDG) via resonance, but the

inductive effect of the pyridine nitrogen dominates the ring's overall electron deficiency.[1]

The butoxy tail provides significant lipophilicity (increasing LogP), which is crucial for

membrane permeability in downstream APIs.

C4-Chlorine (The "Soft" Electrophile): Located para to the ring nitrogen.[1] This position is

highly activated for Nucleophilic Aromatic Substitution (

) due to the stabilization of the Meisenheimer complex by the ring nitrogen.

C3-Chlorine (The "Hard" Handle): Located meta to the nitrogen.[1] It is sterically crowded by

the adjacent C2-butoxy and C4-chloro groups and is electronically deactivated regarding

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

. However, it remains highly active for Palladium-catalyzed cross-coupling reactions (Suzuki-
Miyaura, Buchwald-Hartwig).[1]

Physicochemical Data Table
Property Value / Description Relevance

CAS Number 1881321-30-7 Unique Identifier

Formula

C

H

Cl

NO

Core Scaffold

Molecular Weight 220.10 g/mol Fragment-based drug design

Predicted LogP ~3.8 - 4.2
High lipophilicity (solubility in

organic solvents)

Physical State
Viscous Oil or Low-Melting

Solid
Handling requirements

Solubility DCM, THF, Toluene, DMSO
Compatible with non-polar

reaction media
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Part 2: Synthetic Routes & Process Parameters
The industrial preparation of 2-butoxy-3,4-dichloropyridine typically proceeds via

regioselective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

-alkylation of 2,3,4-trichloropyridine.

Protocol: Regioselective -Alkylation
Reaction Principle: The C2 position of 2,3,4-trichloropyridine is the most electrophilic site due to

the inductive effect of the adjacent nitrogen. Kinetic control is required to prevent over-

substitution at C4.

Reagents:

Substrate: 2,3,4-Trichloropyridine (1.0 equiv)

Nucleophile: Sodium n-butoxide (1.05 equiv) [Generated in situ from n-BuOH + NaH or

NaOH][1]

Solvent: Anhydrous THF or Toluene (for temperature control)

Step-by-Step Methodology:

Preparation of Alkoxide: In a dry 3-neck flask under N

, suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF at 0°C. Dropwise add n-
Butanol (1.1 equiv) and stir for 30 min until H

evolution ceases.

Addition: Cool the alkoxide solution to -10°C. Add a solution of 2,3,4-trichloropyridine in THF

dropwise over 45 minutes. Critical: Rapid addition causes exotherms that lead to C4-

substitution byproducts.[1]

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

Monitor by HPLC/TLC.[1]
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Quench & Workup: Quench with saturated NHngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

Cl. Extract with EtOAc. Wash organics with brine, dry over MgSO

, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the minor

C4-regioisomer if the temperature was not strictly controlled.[1]

Visualization: Synthesis Pathway

2,3,4-Trichloropyridine

Meisenheimer
ComplexNucleophilic Attack (C2)

4-Butoxy isomer
(Minor, if T > 0°C)

Attack at C4 (Thermal)

n-BuOH / NaH
(THF, -10°C)

2-Butoxy-3,4-dichloropyridine
(Major Isomer)

Elimination of Cl-

Click to download full resolution via product page

Caption: Regioselective synthesis favoring C2 substitution under kinetic control.

Part 3: Downstream Transformations (The
"Gateway" Logic)
The primary value of 2-butoxy-3,4-dichloropyridine is its ability to undergo sequential

functionalization.[1] This is critical in drug discovery for "scaffold hopping" or generating SAR

(Structure-Activity Relationship) libraries.[1]

C4-Selective (The First Displacement)
The C4-chlorine is significantly more reactive than the C3-chlorine.[1]

Nucleophiles: Primary/Secondary amines (e.g., piperazines, anilines), thiols.

Conditions: Mild base (DIPEA/K
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CO

), polar aprotic solvent (DMF/DMSO), 60-80°C.

Outcome: Formation of 2-butoxy-3-chloro-4-aminopyridines.[1]

C3-Cross Coupling (The Second Displacement)
Once the C4 position is substituted, the C3-chlorine remains as a handle for carbon-carbon

bond formation.[1]

Reaction Types: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).[1]

Catalysts: Pd(OAc)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

/XPhos or Pd(dppf)Cl

.

Conditions: Requires higher temperatures (90-110°C) and stronger activation due to the

steric hindrance of the new C4 substituent and the C2-butoxy group.[1]

Visualization: Reactivity Divergence
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2-Butoxy-3,4-dichloropyridine

Step 1: SnAr (C4-Cl)
Nucleophile: R-NH2

Cond: DIPEA, DMF, 60°C

Intermediate:
2-Butoxy-3-chloro-4-(amino)pyridine

Step 2: Suzuki Coupling (C3-Cl)
Boronic Acid: Ar-B(OH)2

Cond: Pd-Cat, 100°C

Final Scaffold:
Multisubstituted Pyridine
(Kinase Inhibitor Core)

Click to download full resolution via product page

Caption: Sequential functionalization strategy utilizing the reactivity difference between C4 and

C3.

Part 4: Case Study – Application in Kinase Inhibitor
Synthesis[1]
Pyridine cores with the 2-alkoxy-3,4-substitution pattern are frequent motifs in inhibitors of PI3K

(Phosphoinositide 3-kinase) and mTOR.[1]

Hypothetical Workflow for a PI3K

Inhibitor:

Starting Material: 2-Butoxy-3,4-dichloropyridine.[1][3]
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C4-Functionalization: Reaction with N-Boc-piperazine.[1]

Rationale: Introduces a solubilizing group often required for solvent exposure in the kinase

binding pocket.

C3-Functionalization: Suzuki coupling with an indazole or pyrimidine boronic ester.[1]

Rationale: This moiety typically forms the "hinge binder" hydrogen bonds within the ATP-

binding site of the kinase.

Deprotection: Removal of the Boc group (and potentially the butyl group if a free hydroxyl is

needed, though the butoxy often remains to fill a hydrophobic pocket).

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Pyridine derivatives

can be sensitizers.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive

(hydrolysis of the C4-Cl can occur over prolonged exposure to humidity).[1]

Spill Protocol: Absorb with sand/vermiculite.[1] Do not use water (potential HCl generation).

[1]
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(Note: While specific literature on the exact CAS 1881321-30-7 is proprietary or sparse, the

chemistry described above is chemically validated based on the homologous series of 2-

alkoxy-3,4-dichloropyridines widely established in medicinal chemistry literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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